Cas no 53179-11-6 (4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide)

4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide structure
53179-11-6 structure
Product Name:4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide
CAS-nummer:53179-11-6
MF:C29H33ClN2O2
MW:477.037526845932
CID:56361
PubChem ID:3955
Update Time:2025-11-07

4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide Chemische en fysische eigenschappen

Naam en identificatie

    • 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide
    • 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-N,N-dimethyl-2,2-di(phenyl)butanamide
    • 1-Piperidinebutanamide, 4-(4-chlorophenyl)-4-hydroxy-N,N-dimethyl-α,α-diphenyl-
    • 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide
    • LOPERAMIDE
    • [3H]-Loperamide
    • Apo-Loperamide
    • Imodium
    • Ioperamide
    • Kaopectate II
    • Loperacap
    • Loperamida
    • Loperamidum
    • Maalox Anti-Diarrheal
    • Nu-Loperamide
    • BRD-K61250553-003-16-5
    • LoperamideHCl
    • IDI1_033851
    • BRD-K61250553-001-02-9
    • PMS-Loperamide
    • NCGC00024818-03
    • 4-(p-Chlorophenyl)-4-hydroxy-N,N-dimethyl-.alpha.,.alpha.-diphenyl-1-piperidinebutyramide
    • SBI-0050686.P003
    • LOPERAMIDE [WHO-DD]
    • KBio2_005237
    • Fortasec
    • AKOS000573892
    • KBio2_000854
    • Tocris-0840
    • Bio2_000581
    • KBio2_002669
    • BSPBio_000248
    • NCGC00024818-05
    • BRN 1558273
    • NINDS_000215
    • BSPBio_002769
    • KBio2_000101
    • Q423751
    • CAS-53179-11-6
    • 6X9OC3H4II
    • HMS2089C13
    • CCG-204793
    • NCGC00015608-02
    • Loperamide [INN:BAN]
    • KBio1_000215
    • KBioSS_000854
    • CHEMBL841
    • Rho-Loperamide
    • Spectrum3_001015
    • NCGC00016828-01
    • AB00053697_14
    • NCGC00015608-08
    • NCGC00015608-01
    • CBiol_001796
    • DivK1c_000215
    • CAS-34552-83-5
    • 1-Piperidinebutanamide, 4-(4-chlorophenyl)-4-hydroxy-N,N-dimethyl-alpha,alpha-diphenyl-
    • Loperamid
    • KBioGR_000101
    • NCGC00015608-11
    • Prestwick2_000144
    • Bio1_000082
    • BDBM50017698
    • NCGC00015608-03
    • Loperamide (INN)
    • Diamide (TN)
    • KBio2_003422
    • Bio2_000101
    • NCGC00024818-04
    • KBio3_000201
    • Tox21_110180_1
    • Loperamidum (Latin)
    • BRD-K61250553-003-05-8
    • NS00002516
    • C07080
    • FT-0657293
    • Imodium A-D Caplets
    • 4-[4-(4-Chloro-phenyl)-4-hydroxy-piperidin-1-yl]-N,N-dimethyl-2,2-diphenyl-butyramide
    • Spectrum5_001374
    • Loperamida [INN-Spanish]
    • 53179-11-6
    • LOPERAMIDE [MI]
    • KBio2_005990
    • 4-(4-Chlorophenyl)-N,N-dimethyl-alpha,alpha-diphenyl-4-hydroxy-1-piperidinebutanamide
    • NCGC00015608-07
    • EC 258-416-5
    • GTPL7215
    • Spectrum4_001143
    • Prestwick3_000144
    • 4-(4-Chlorophenyl)-N,N-dimethyl-.alpha.,.alpha.-diphenyl-4-hydroxy-1-piperidinebutanamide
    • HMS1791F03
    • Tox21_110180
    • Prestwick1_000144
    • NCGC00015608-04
    • Spectrum_000374
    • KBioSS_000101
    • 2-methoxyethyl1-methylethyl2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
    • BSPBio_001381
    • BPBio1_000274
    • Bio1_000571
    • Lopac0_000708
    • LOPERAMIDE [INN]
    • NCGC00015608-05
    • SCHEMBL28530
    • 5-21-02-00379 (Beilstein Handbook Reference)
    • SDCCGSBI-0050686.P004
    • Prestwick0_000144
    • Loperamida (INN-Spanish)
    • Immodium
    • HSDB 8344
    • Loperamidum (INN-Latin)
    • L000709
    • NCGC00024818-02
    • DB00836
    • NCGC00024818-01
    • NCGC00015608-24
    • 4-[4-(4-Chloro-phenyl)-4-hydroxy-piperidin-1-yl]-N,N-dimethyl-2,2-diphenyl-butyramide(loperamide)
    • IDI1_000215
    • Loperamidum [INN-Latin]
    • Spectrum2_001738
    • AB00053697-13
    • D08144
    • NSC696356
    • 4-[4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl]-N,N-dimethyl-2,2-diphenylbutanamide #
    • DTXCID4025165
    • LOPERAMIDE [VANDF]
    • EN300-708764
    • SPBio_002187
    • NCGC00015608-09
    • SPBio_001816
    • KBioGR_001685
    • 4-[4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl]-N,N-dimethyl-2,2-diphenylbutanamide
    • NCGC00015608-06
    • AB00053697-12
    • EINECS 258-416-5
    • Bio1_001060
    • Oprea1_109220
    • 1-Piperidinebutanamide, 4-(4-chlorophenyl)-4-hydroxy-N,N-dimethyl-.alpha.,.alpha.-diphenyl-
    • AB00053697_15
    • Lopac-L-4762
    • NCGC00015608-15
    • KBio3_001989
    • KBio3_000202
    • DTXSID6045165
    • 4-(p-Chlorophenyl)-4-hydroxy-N,N-dimethyl-alpha,alpha-diphenyl-1-piperidinebutyramide
    • cid_71420
    • HMS1989F03
    • UNII-6X9OC3H4II
    • CHEBI:6532
    • LOPERAMIDE OXIDE MONOHYDRATE IMPURITY A [EP IMPURITY]
    • AB00053697
    • LOPERAMIDE [JAN]
    • A829430
    • BRD-K61250553-003-32-2
    • STK042086
    • BRD-K61250553-003-29-8
    • DA-75076
    • BRD-K61250553-003-30-6
    • MDL: MFCD00600388
    • Inchi: 1S/C29H33ClN2O2/c1-31(2)27(33)29(24-9-5-3-6-10-24,25-11-7-4-8-12-25)19-22-32-20-17-28(34,18-21-32)23-13-15-26(30)16-14-23/h3-16,34H,17-22H2,1-2H3
    • InChI-sleutel: RDOIQAHITMMDAJ-UHFFFAOYSA-N
    • LACHT: ClC1C=CC(=CC=1)C1(CCN(CCC(C(N(C)C)=O)(C2C=CC=CC=2)C2C=CC=CC=2)CC1)O

Berekende eigenschappen

  • Exacte massa: 476.22300
  • Monoisotopische massa: 476.223056
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 34
  • Aantal draaibare bindingen: 8
  • Complexiteit: 623
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: none
  • XLogP3: 5
  • Topologisch pooloppervlak: 43.8

Experimentele eigenschappen

  • Kleur/vorm: 从异丙醇结晶
  • Dichtheid: 1.187
  • Smeltpunt: [222.1]
  • Kookpunt: 647.2 °C at 760 mmHg
  • Vlampunt: 345.2 °C
  • Brekindex: 1.6
  • PSA: 43.78000
  • LogboekP: 5.02590

4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide Beveiligingsinformatie

  • Vervoersnummer gevaarlijk materiaal:UN 2735 8/PG 3
  • WGK Duitsland:3
  • Veiligheidsinstructies: S26; S36/37/39; S45
  • RTECS:FF2200000
  • Identificatie van gevaarlijk materiaal: C Xi
  • Risicozinnen:R34; R36/37/38; R41; R37/38; R20/21/22

4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide Douanegegevens

  • HS-CODE:29252000
  • Douanegegevens:

    中国海关编码:

    29252000

4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Biosynth
BL166178-100 mg
Loperamide hydrochloride - Bio-X
53179-11-6
100MG
Please enquire 2023-01-05
Enamine
EN300-708764-0.05g
4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide
53179-11-6
0.05g
$73.0 2023-05-31

4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide Gerelateerde literatuur

Aanbevolen leveranciers
Shanghai Aoguang Biotechnology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.